2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
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Overview
Description
2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a complex organic compound that features a quinoxaline ring substituted with a trifluoromethyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the quinoxaline ring followed by the introduction of the trifluoromethyl and chlorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions might be employed to replace the chlorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoxalines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoxaline derivatives with different substituents. Examples could be:
- 2-(4-Chlorophenyl)-2-(2-quinoxalinyl)acetonitrile
- 2-(3-(Trifluoromethyl)-2-quinoxalinyl)acetonitrile
Uniqueness
The unique combination of the chlorophenyl and trifluoromethyl groups in 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile might confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3/c18-11-7-5-10(6-8-11)12(9-22)15-16(17(19,20)21)24-14-4-2-1-3-13(14)23-15/h1-8,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHTRSFBFLKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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